6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
The compound 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex molecule that may be related to various pharmacological activities due to the presence of multiple functional groups and heterocyclic systems. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which utilizes 4-piperidinones, 5-pyrazolones, and malononitrile . This method, including both chemical and electrochemical reactions, could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, reveals the importance of conformational preferences in the design of pharmacologically active molecules . The target compound's structure likely exhibits similar conformational considerations, which could influence its binding to biological targets.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the chemical reactions of structurally similar molecules. For instance, the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones involves the reaction of acid chloride with hydrazides . Such reactions highlight the potential for the target compound to undergo further chemical transformations, which could be useful in derivatization studies or in the development of prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be speculated based on the properties of related compounds. For example, the topoisomerase II inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives suggest that the presence of a cyclopropyl group and a pyridinyl moiety, as seen in the target compound, may confer biological activity . The specific substituents and their positions on the heterocyclic rings are likely to affect the compound's solubility, stability, and ability to interact with biological targets.
Scientific Research Applications
Nucleophilic Ring-Opening Reactions
The study by Sathishkannan et al. (2017) explores nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones with complete regio- and diastereoselectivity. This process indicates the compound's potential in synthesizing novel chemical structures with unique properties Sathishkannan et al., 2017.
Improved Synthesis of Multidrug Resistance Modulators
Barnett et al. (2004) have developed an improved synthesis method for LY335979 trihydrochloride, a multidrug resistance modulator, starting from 1,1-difluorocyclopropyldibenzosuberanyl substrates. This research demonstrates the compound's relevance in enhancing the efficiency of drug synthesis processes Barnett et al., 2004.
Mammalian Topoisomerase II Inhibitory Activity
Wentland et al. (1993) reported on the inhibitory activity of a cyclopropyl-containing quinolinecarboxylic acid derivative on mammalian topoisomerase II, highlighting its potential therapeutic applications in cancer treatment through the modulation of DNA topology Wentland et al., 1993.
Cognitive Enhancing and Wake Promoting Activity
Hudkins et al. (2014) discovered a second-generation pyridazin-3-one H3R antagonist with potent cognitive enhancing and wake promoting activity, underscoring the compound's potential in treating cognitive disorders and sleep-related issues Hudkins et al., 2014.
properties
IUPAC Name |
6-cyclopropyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-5-17(23-11-15)25-9-7-13(8-10-25)12-26-18(27)6-4-16(24-26)14-1-2-14/h3-6,11,13-14H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRQJMRTQBAKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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